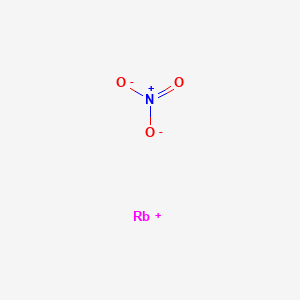
Rubidium nitrate
Cat. No. B080625
Key on ui cas rn:
13126-12-0
M. Wt: 148.481 g/mol
InChI Key: IRFHCBPPIPIDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08461373B2
Procedure details


An aqueous solution in which 4.86 kg of aluminum nitrate nonahydrate and 1.53 kg of rubidium nitrate were dissolved in 5.0 L of pure water was gradually dropped into 20.0 kg of a stirred silica sol solution having a colloidal particle diameter of from 10 to 20 nm held at 15° C. (TX11561 manufactured by Nalco Co., Ltd. (SiO2 content: 30 wt %)) to obtain a mixed slurry of silica sol, aluminum nitrate and rubidium nitrate. Then, the mixed slurry was aged by holding at room temperature for 24 hours. Subsequently, the mixed slurry was spray-dried with a spray dryer set to an outlet temperature of 130° C. to obtain a solid. Next, the resulting solid was filled to a thickness of about 1 cm into a stainless steel container with the top being open followed by heating in an electric oven from room temperature to 400° C. over the course of 2 hours and then holding at that temperature for 3 hours. After further heating to 580° C. over the course of 2 hours followed by holding at that temperature for 3 hours, the solid was cooled gradually to obtain a silica-alumna-rubidium support. The amount of aluminum was 11.5 mol % based on the total molar amount of silicon and aluminum, and the atomic ratio of (alkaline metal+½×alkaline earth metal+⅓×rare earth metal)/Al was 0.80. Specific surface area as determined according to the nitrogen adsorption method was 127 m2/g. The average particle diameter of the support based on the results of measuring with a laser diffraction particle size analyzer was 64 μm. In addition, the shape of the support was found to be nearly spherical based on observations with a scanning electron microscope (SEM).
Name
rubidium nitrate
Quantity
1.53 kg
Type
reactant
Reaction Step One

Name
aluminum nitrate nonahydrate
Quantity
4.86 kg
Type
reactant
Reaction Step One


Name
aluminum nitrate

Name
rubidium nitrate
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([O-:4])([O-:3])=[O:2].[Rb+:5].O.O.O.O.O.O.O.O.O.[N+:15]([O-:18])([O-:17])=[O:16].[Al+3:19].[N+:20]([O-:23])([O-:22])=[O:21].[N+:24]([O-:27])([O-:26])=[O:25]>O>[N+:1]([O-:4])([O-:3])=[O:2].[Al+3:19].[N+:15]([O-:18])([O-:17])=[O:16].[N+:20]([O-:23])([O-:22])=[O:21].[N+:24]([O-:27])([O-:26])=[O:25].[Rb+:5] |f:0.1,2.3.4.5.6.7.8.9.10.11.12.13.14,16.17.18.19,20.21|
|
Inputs


Step One
|
Name
|
rubidium nitrate
|
|
Quantity
|
1.53 kg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Rb+]
|
|
Name
|
aluminum nitrate nonahydrate
|
|
Quantity
|
4.86 kg
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.O.O.O.[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
5 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was gradually dropped into 20.0 kg of a stirred silica sol solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
held at 15° C.
|
Outcomes


Product
|
Name
|
aluminum nitrate
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
|
Name
|
rubidium nitrate
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[Rb+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
